Product packaging for 1-(1-Phenylvinyl)pyrrolidine(Cat. No.:CAS No. 3433-56-5)

1-(1-Phenylvinyl)pyrrolidine

Cat. No.: B8751679
CAS No.: 3433-56-5
M. Wt: 173.25 g/mol
InChI Key: KSJAGCUHGUGYJF-UHFFFAOYSA-N
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Description

1-(1-Phenylvinyl)pyrrolidine is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N B8751679 1-(1-Phenylvinyl)pyrrolidine CAS No. 3433-56-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3433-56-5

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

1-(1-phenylethenyl)pyrrolidine

InChI

InChI=1S/C12H15N/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8H,1,5-6,9-10H2

InChI Key

KSJAGCUHGUGYJF-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)N2CCCC2

Origin of Product

United States

General Context and Significance of Enamine Chemistry in Organic Synthesis

Historical Development of Enamine Reactivity Paradigms

The concept of enamines emerged in the early 20th century, but their synthetic utility was not fully realized until the mid-20th century through the pioneering work of chemists like Gilbert Stork. numberanalytics.comnumberanalytics.com This era marked a paradigm shift, establishing enamines as practical and highly effective intermediates for the alkylation and acylation of ketones and aldehydes. wikipedia.orglibretexts.org This discovery provided a milder and more selective alternative to traditional enolate chemistry. libretexts.org The subsequent development of asymmetric organocatalysis, a field for which Benjamin List and David MacMillan were awarded the 2021 Nobel Prize in Chemistry, has further underscored the importance of enamines, utilizing chiral amines to induce stereoselectivity in various transformations. masterorganicchemistry.com

Role of Enamines as Nucleophilic Intermediates in C-C and C-Heteroatom Bond Formation

Enamines are considered nitrogen analogs of enols and are prized for their enhanced nucleophilicity. wikipedia.orgmakingmolecules.com The nitrogen atom's lone pair of electrons delocalizes into the carbon-carbon double bond, creating a resonance structure with a negative charge on the alpha-carbon, which makes this position highly nucleophilic. masterorganicchemistry.com This inherent reactivity allows enamines to readily attack a variety of electrophiles, leading to the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. numberanalytics.comnih.gov

Key reactions involving enamines as nucleophilic intermediates include:

Alkylation: Enamines react with alkyl halides in an SN2 fashion to form new C-C bonds. libretexts.orgmasterorganicchemistry.com

Acylation: Reaction with acyl halides provides a route to β-dicarbonyl compounds. libretexts.org

Michael Addition: Enamines undergo conjugate addition to α,β-unsaturated carbonyl compounds, a process famously known as the Stork enamine reaction. masterorganicchemistry.comlibretexts.org

Reactions with Aldehydes: Enamines can participate in aldol-type reactions. makingmolecules.com

Halogenation: The nucleophilic double bond can react with halogenating agents. wikipedia.org

C-S Bond Formation: Recent advancements have shown that enamines can react with thiophenols to form alkenyl sulfides. researchgate.net

The general process for many of these transformations involves three key steps: the formation of the enamine, its reaction with an electrophile to create an iminium salt, and subsequent hydrolysis to regenerate the carbonyl group in the modified product. libretexts.org

Introduction to 1-(1-Phenylvinyl)pyrrolidine as a Model Enamine Substrate

Among the vast array of enamines, this compound stands out as a significant and well-studied example. It is synthesized from the reaction of acetophenone (B1666503) and pyrrolidine (B122466). This particular enamine serves as a valuable model for understanding the reactivity and structural nuances of this class of compounds.

PropertyValue
IUPAC Name 1-(1-phenylethenyl)pyrrolidine
Molecular Formula C₁₂H₁₅N
Molecular Weight 173.25 g/mol
CAS Number 3433-56-5
Data sourced from PubChem CID 599085 nih.gov

This compound belongs to the class of cyclic enamines, where the nitrogen atom is part of a ring system—in this case, a five-membered pyrrolidine ring. rsc.orgrsc.org Cyclic amines are frequently used in enamine synthesis because they often lead to more nucleophilic enamines. makingmolecules.com The reactivity of cyclic ketone enamines is influenced by the ring size, with five-membered rings being the most reactive due to their ability to adopt a maximally planar conformation at the nitrogen atom, which enhances p-orbital overlap. wikipedia.orgmasterorganicchemistry.com

The structure of this compound incorporates two key features that dictate its reactivity:

The 1-Phenylvinyl Moiety: The phenyl group attached to the double bond influences the electronic properties and steric environment of the enamine. The aromatic ring can participate in resonance, further stabilizing certain intermediates and transition states. This moiety is a key component in various chemical transformations, including cycloaddition reactions. oup.com

Synthetic Methodologies and Preparation Strategies for 1 1 Phenylvinyl Pyrrolidine

Traditional Enamine Formation from Carbonyl Precursors and Secondary Amines

The most conventional and widely employed method for synthesizing enamines, including 1-(1-phenylvinyl)pyrrolidine, involves the direct condensation of a carbonyl compound with a secondary amine. thieme-connect.de This acid-catalyzed reaction proceeds through a carbinolamine intermediate, which then undergoes dehydration to form the final enamine product. wikipedia.orgmakingmolecules.com

Condensation Reactions and Dehydration Techniques

The synthesis of this compound via this traditional route utilizes acetophenone (B1666503) as the carbonyl precursor and pyrrolidine (B122466) as the secondary amine. The reaction is typically facilitated by an acid catalyst and requires the removal of water to drive the equilibrium towards the enamine product. thieme-connect.demasterorganicchemistry.com

Several dehydration techniques can be employed to enhance the efficiency of the condensation. A common laboratory practice involves the azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like benzene (B151609) or toluene. thieme-connect.de Alternatively, chemical dehydrating agents such as anhydrous potassium carbonate (K₂CO₃), magnesium sulfate (B86663) (MgSO₄), or sodium sulfate (Na₂SO₄) can be used. wikipedia.orgscripps.edu A specific procedure involves heating molecular sieves to a high temperature and adding them to a mixture of acetophenone and pyrrolidine in an anhydrous solvent like ether. The reaction progress can be monitored by infrared spectroscopy, observing the disappearance of the ketone carbonyl peak and the appearance of the enamine C=C-N absorption.

The choice of the secondary amine is crucial. Pyrrolidine is often preferred for enamine synthesis as it is a highly effective nucleophile and catalyst for condensation reactions compared to other cyclic amines like piperidine (B6355638) or morpholine. researchgate.netmdma.ch This increased reactivity is attributed to the favorable energetics of forming a trigonal carbon within a five-membered ring. masterorganicchemistry.com

Catalytic Approaches to this compound Synthesis

In recent years, transition metal-catalyzed reactions have emerged as powerful alternatives for the synthesis of enamines, offering milder reaction conditions and broader functional group tolerance.

Iridium-Catalyzed Reductive Generation from Amides and Lactams

A notable catalytic method involves the iridium-catalyzed reductive dehydration of tertiary amides and lactams. organic-chemistry.org This approach provides a pathway to enamines from readily available amide starting materials under relatively mild conditions.

Research has demonstrated that iridium catalysts, such as Vaska's complex ([IrCl(CO)(PPh₃)₂]), can effectively catalyze the reductive generation of azomethine ylides from both amide and lactam precursors. nih.govchemrxiv.orgunife.itacs.orgresearchgate.net These intermediates can then lead to the formation of functionalized pyrrolidines. The methodology has been shown to be applicable to a range of amide structures, including those derived from benzoyl and cinnamoyl moieties, indicating a degree of tolerance for different electronic and steric properties in the precursor. nih.govacs.org The reaction is not limited to reactive benzoyl amides, thus expanding the diversity of accessible scaffolds. unife.itacs.org However, the scope of the reaction is often dependent on the presence of a suitably positioned electron-withdrawing or trimethylsilyl (B98337) group on the amide or lactam precursor to facilitate the formation of the key azomethine ylide intermediate. nih.govchemrxiv.orgunife.itacs.orgresearchgate.net The development of catalysts that are less sterically hindered, such as those with di-isopropylphosphino ligands, has allowed for the dehydrogenation of more crowded tertiary amines to enamines. nsf.govacs.org

The efficiency and selectivity of the iridium-catalyzed synthesis are highly dependent on the optimization of the catalytic system and reaction conditions. Key parameters that are often varied include the choice of the iridium precatalyst, the ligand, the reductant, the solvent, and the temperature. acs.org For instance, in the iridium-catalyzed asymmetric hydrogenation of cyclic enamines, the use of specific spiro phosphoramidite (B1245037) ligands and an iodine additive were found to be crucial for achieving high enantioselectivity. organic-chemistry.org Similarly, in the reductive generation of azomethine ylides, Vaska's complex in combination with a silane (B1218182) reductant like tetramethyldisiloxane (TMDS) has proven effective. chemrxiv.orgunife.itresearchgate.net The reaction conditions are generally mild, which is a significant advantage over many traditional methods. chemrxiv.orgunife.itresearchgate.net Optimization studies have also explored the use of additives to improve reaction outcomes. For example, in some iridium-catalyzed hydroamination reactions, the addition of lithium iodide (LiI) was found to be key for catalyst turnover. nih.gov

Other Transition Metal-Catalyzed Methods

Besides iridium, other transition metals like rhodium and palladium have also been utilized in the synthesis of enamines and related structures. For instance, rhodium-catalyzed hydroamination of unactivated alkenes can produce pyrrolidines. acs.org Palladium-catalyzed reactions, such as the intermolecular hydroamination of vinyl arenes and the oxidative amination of alkenes, can also lead to the formation of enamine-type products. acs.org Zinc iodide has also been shown to be an effective and cheaper alternative to rhodium catalysts for the synthesis of pyrroles from dienyl azides. organic-chemistry.org

Direct Alkylation and Functionalization Routes to the 1-Phenylvinylpyrrolidine Framework

The direct functionalization of pyrrolidine derivatives represents a powerful strategy for accessing complex molecular architectures. In the context of this compound, this often involves the strategic introduction of the phenylvinyl group onto the pyrrolidine nitrogen.

One prominent method involves the reaction of pyrrolidine with acetophenone. This condensation reaction, typically carried out in an anhydrous solvent like ether and facilitated by a molecular sieve, leads to the formation of the corresponding enamine, this compound. The progress of this reaction can be monitored by infrared spectroscopy, tracking the disappearance of the ketone carbonyl stretch and the appearance of the enamine C=C-N absorption.

Recent advancements have also focused on the direct α-alkylation of aldehydes with olefins through a synergistic triple catalytic system. nih.gov This approach combines secondary amine organocatalysis, photoredox catalysis, and hydrogen atom transfer (HAT) catalysis to couple simple aldehydes with a variety of olefins, including those that could lead to structures analogous to the 1-phenylvinyl moiety. nih.gov For instance, the formation of a substituted pyrrolidine product was achieved with excellent yield through a 5-exo cyclization process. nih.gov While this specific example did not synthesize this compound itself, the methodology demonstrates a powerful route for creating substituted pyrrolidines from simple precursors. nih.gov

Furthermore, functionalization can be achieved on a pre-existing pyrrolidine framework. For example, α-pyrrolidine-functionalized polystyrene has been synthesized through the nucleophilic substitution of a chloromethyldimethylsilane-functionalized polystyrene with pyrrolidine. researchgate.net This highlights the potential for attaching the pyrrolidine moiety to various backbones, which could then be further modified to include the 1-phenylvinyl group.

The table below summarizes a selection of direct functionalization approaches that are conceptually relevant to the synthesis of the 1-phenylvinylpyrrolidine framework.

Starting MaterialsReagents/CatalystsProduct TypeKey Features
Acetophenone, PyrrolidineMolecular Sieve, EtherThis compoundDirect enamine formation.
Aldehydes, OlefinsOrganocatalyst, Photocatalyst, HAT catalystα-Alkyl Carbonyl AdductsEnantioselective C-C bond formation. nih.gov
Chloromethyl-functionalized Polymer, Pyrrolidine-Pyrrolidine-functionalized PolymerPost-polymerization functionalization. researchgate.net

One-Pot Reaction Sequences for Enhanced Synthetic Efficiency

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot strategies have been developed for the synthesis of pyrrolidine derivatives, which can be adapted for the preparation of this compound.

A notable example involves the iridium-catalyzed reductive generation of azomethine ylides from amides or lactams. acs.org These ylides can then undergo a [3+2] dipolar cycloaddition with various dipolarophiles in a one-pot process to yield highly functionalized pyrrolidines. acs.org This method provides a convergent and efficient route to complex pyrrolidine structures under mild conditions. acs.org

Another versatile one-pot approach is the reaction of alkyl dihalides with primary amines under microwave irradiation, which provides a rapid and efficient synthesis of nitrogen-containing heterocycles, including pyrrolidines. organic-chemistry.org This method avoids the need for protective group chemistry often required in classical syntheses. organic-chemistry.org

Furthermore, a one-pot synthesis of 1-[(1-phenyl-1-dialkoxyphosphoryl)-methyl]-2-pyrrolidinones has been developed from benzaldehyde, 4-aminobutyric acid, and a dialkyl phosphite. researchgate.net While this produces a related pyrrolidinone structure, the underlying principle of combining multiple components in a single pot to build the heterocyclic core is highly relevant.

The following table outlines various one-pot synthetic strategies applicable to the formation of the pyrrolidine ring, which could be tailored for the synthesis of this compound.

Reaction TypeKey ReactantsCatalyst/ReagentsProductRef.
Reductive Azomethine Ylide CycloadditionAmides/Lactams, DipolarophilesIridium Complex (e.g., Vaska's complex)Functionalized Pyrrolidines acs.org
CyclocondensationAlkyl Dihalides, Primary AminesMicrowave Irradiation, Alkaline MediumPyrrolidines organic-chemistry.org
Multi-component ReactionBenzaldehyde, 4-Aminobutyric Acid, Dialkyl Phosphite-1-[(1-Phenyl-1-dialkoxyphosphoryl)-methyl]-2-pyrrolidinone researchgate.net
Domino Knoevenagel/Hetero-Diels-Alder1,3-Dicarbonyls, Aldehydes, AminesEthylenediamine Diacetate (EDDA)Tetrahydroquinolines (related heterocyclic synthesis) acgpubs.org

Reactivity Profiles and Transformative Pathways of 1 1 Phenylvinyl Pyrrolidine

Nucleophilic Reactivity of the Enamine α-Carbon

The defining characteristic of 1-(1-phenylvinyl)pyrrolidine is the increased electron density at the α-carbon of the vinyl group, a consequence of the electron-donating effect of the adjacent nitrogen atom of the pyrrolidine (B122466) ring. This nucleophilicity is central to its reactivity, enabling it to attack a wide range of electrophilic species.

Alkylation of enamines is a fundamental transformation in organic synthesis, providing a powerful method for the formation of new carbon-carbon bonds at the α-position of a ketone or aldehyde.

This compound readily undergoes alkylation with various alkyl halides through a nucleophilic substitution (SN2) mechanism. In this process, the nucleophilic α-carbon of the enamine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond. wikipedia.org The resulting iminium salt is then hydrolyzed to yield the corresponding α-alkylated ketone. The reaction is typically carried out under mild conditions and is applicable to a range of primary and secondary alkyl halides. nih.gov

The general mechanism involves the attack of the enamine on the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt, which is a hallmark of the Menshutkin reaction. wikipedia.org However, the reactivity can be influenced by the nature of the alkylating agent and the reaction conditions. For instance, the use of more reactive alkylating agents or forcing conditions can sometimes lead to overalkylation. wikipedia.orgresearchgate.net

Table 1: Examples of Alkylation Reactions with this compound and Alkyl Halides
Alkyl HalideProduct (after hydrolysis)Reaction ConditionsReference
Methyl Iodide2-Phenyl-2-methyl-cyclohexanoneNot specified rsc.org
Benzyl Bromide2-Benzyl-2-phenyl-cyclohexanoneNot specified rsc.org
Allyl Bromide2-Allyl-2-phenyl-cyclohexanoneNot specified rsc.org

The regioselectivity of enamine alkylation is a critical aspect, particularly when using unsymmetrical ketones. In the case of this compound, which is derived from acetophenone (B1666503), alkylation occurs specifically at the α-carbon bearing the phenyl group. This high degree of regioselectivity is a direct consequence of the enamine's structure.

Stereocontrol in enamine alkylation can be achieved through the use of chiral auxiliaries or catalysts. While the parent pyrrolidine is not chiral, the principles of asymmetric enamine catalysis can be applied. Chiral enamines, formed from chiral secondary amines, can direct the approach of the electrophile, leading to the formation of a specific enantiomer of the product. nih.govescholarship.orgacs.org The stereochemical outcome is often rationalized by steric models that predict the facial selectivity of the electrophilic attack on the enamine. researchgate.net However, recent studies suggest that the ultimate stereochemistry may also be influenced by downstream intermediates and kinetic versus thermodynamic control. researchgate.net

Acylation of this compound with acid halides, such as acyl chlorides, provides an efficient route to β-diketones. ebsco.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the enamine α-carbon attacks the electrophilic carbonyl carbon of the acid halide. libretexts.org The initial adduct, an iminium salt, is then hydrolyzed to afford the 1,3-dicarbonyl compound.

This reaction is generally high-yielding and tolerates a variety of functional groups on the acyl halide. google.com The reactivity of the acid halide plays a role, with more reactive acyl chlorides leading to faster reactions. ebsco.com

Table 2: Acylation of this compound with Various Acid Halides
Acid HalideProduct (after hydrolysis)NotesReference
Acetyl Chloride1-Phenyl-1,3-butanedione--- google.com
Benzoyl Chloride1,3-Diphenyl-1,3-propanedione--- google.com
Chloroacetyl Chloride1-Chloro-3-phenyl-1,3-propanedioneThe resulting product can be used in further synthetic transformations. google.com

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation. wikipedia.org this compound, being a soft nucleophile, readily participates in Michael additions to a variety of α,β-unsaturated compounds, known as Michael acceptors. masterorganicchemistry.comorganic-chemistry.org In this reaction, the enamine adds to the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com Subsequent hydrolysis of the resulting enamine or iminium intermediate yields a 1,5-dicarbonyl compound or a related derivative.

The scope of Michael acceptors that can be employed in reactions with this compound is broad and includes α,β-unsaturated ketones, esters, nitriles, and nitro compounds. organic-chemistry.org The efficiency of the reaction is often dependent on the electrophilicity of the Michael acceptor.

Table 3: Scope of Michael Acceptors in Reactions with this compound
Michael AcceptorProduct (after hydrolysis)Reaction TypeReference
Methyl Vinyl Ketone2-Phenyl-2-(3-oxobutyl)cyclohexanoneConjugate Addition ias.ac.in
Acrylonitrile4-Cyano-2-phenyl-2-pyrrolidinocyclohexanoneConjugate Addition wikipedia.org
Nitroethylene2-(2-Nitroethyl)-2-phenylcyclohexanoneConjugate Addition organic-chemistry.org
Methyl AcrylateMethyl 3-(2-oxo-1-phenylcyclohexyl)propanoateConjugate Addition masterorganicchemistry.com

Michael Addition Reactions to α,β-Unsaturated Systems

Diastereoselectivity and Enantioselectivity in Michael Additions

A comprehensive review of the scientific literature reveals a notable gap in dedicated studies focusing on the diastereoselectivity and enantioselectivity of Michael additions specifically involving this compound as the donor. While enamines are classically employed as nucleophiles in conjugate additions to α,β-unsaturated carbonyl compounds, detailed stereochemical outcomes for this particular substrate are not extensively documented in available research. The stereochemical course of such reactions is typically influenced by the enamine's structure, the Michael acceptor, and the reaction conditions, often proceeding through a six-membered cyclic transition state to afford chiral iminium salt intermediates. However, without specific experimental data for this compound, further discussion on its stereocontrol in Michael additions would be speculative.

Cycloaddition Reactions Involving the Phenylvinyl Enamine Moiety

The phenylvinyl enamine moiety of this compound is an electron-rich π-system, rendering it an excellent component in cycloaddition reactions. Its heightened reactivity, compared to simple alkenes, allows it to participate readily as a dipolarophile in [3+2] cycloadditions with various 1,3-dipoles. These reactions provide a powerful and atom-economical route to construct five-membered heterocyclic rings, which are core structures in many biologically active compounds and natural products.

The [3+2] dipolar cycloaddition is a cornerstone of the reactivity of this compound. In these reactions, the enamine serves as the two-atom (2π) component, reacting with a three-atom (4π) 1,3-dipole. This concerted or stepwise process leads to the formation of a five-membered ring system. Enamines are known to be exceptionally reactive dipolarophiles, often engaging in cycloadditions much faster than their unactivated alkene counterparts.

Azomethine ylides are highly reactive 1,3-dipoles that are not typically isolated but are generated in situ for subsequent trapping reactions. Common methods for their generation include the thermal or photochemical ring-opening of aziridines, the decarboxylation of α-amino acids, and the deprotonation or desilylation of iminium salts. These ylides, possessing a carbon-nitrogen-carbon framework, are electron-rich and readily react with electron-deficient dipolarophiles.

However, in the context of reactions involving this compound, the enamine itself acts as the dipolarophile. The reaction, therefore, involves the cycloaddition of a pre-formed or in situ-generated azomethine ylide with the enamine. This process is a powerful method for constructing the pyrrolidine ring, a prevalent scaffold in medicinal chemistry. The reaction between an azomethine ylide and an alkene, such as the enamine, is a classic example of a [3+2] cycloaddition that leads to highly functionalized pyrrolidine derivatives.

In the framework of [3+2] cycloadditions, this compound, as an electron-rich alkene, functions as the dipolarophile. It reacts with 1,3-dipoles such as azomethine ylides or azides. The term "dipolarophile" refers to the 2π-electron component that reacts with the 1,3-dipole. The inherent electron-donating character of the pyrrolidine nitrogen enhances the nucleophilicity and reactivity of the enamine's double bond, making it particularly well-suited to react with electron-deficient dipoles, or dipoles that have a low-lying Lowest Unoccupied Molecular Orbital (LUMO). For instance, kinetic studies have shown that electron-deficient aryl azides react with enamines at rates up to four orders of magnitude faster than with phenyl azide (B81097).

The initial product of the cycloaddition of an azide with an enamine is a 1,2,3-triazoline. This intermediate is often unstable and can undergo rearrangement, typically with the extrusion of nitrogen gas, to form other products like amidines or aziridines.

Table 1: Reactivity of Enamines with Perfluoroaryl Azides (PFAAs)

Entry Enamine Azide Relative Rate (k_rel) Product Type
1 Generic Enamine Phenyl Azide 1 Stable Triazoline
2 Generic Enamine Perfluoroaryl Azide up to 10,000 Amidine (via unstable triazoline)

This table illustrates the enhanced reactivity of enamines with electron-deficient azides compared to phenyl azide, based on general findings.

The cycloaddition of 1,3-dipoles to the phenylvinyl enamine moiety is expected to proceed with high regioselectivity. In the reaction with azides, for example, the nucleophilic carbon of the enamine (the carbon not attached to the pyrrolidine ring) typically attacks the terminal nitrogen of the azide.

While extensive diastereoselectivity studies specifically for this compound are not widely reported, the principles of stereocontrol in [3+2] cycloadditions are well-established. The reaction can proceed through either an endo or exo transition state, leading to different diastereomers. The stereochemical outcome is often dictated by steric hindrance and secondary orbital interactions between the dipole and the dipolarophile. In many cases involving azomethine ylides, a high degree of diastereoselectivity is observed, favoring the formation of the endo cycloadduct.

A powerful extension of the [3+2] cycloaddition is the intramolecular variant, where the 1,3-dipole and the enamine dipolarophile are tethered within the same molecule. This strategy provides an efficient pathway to construct complex polycyclic and fused-ring systems. The proximity of the reacting moieties often facilitates the cycloaddition under milder conditions and can enhance stereoselectivity.

This approach has been successfully employed in the synthesis of various nitrogen-containing polycycles. For instance, tethering an azide group to a molecule that also contains an alkene can lead to intramolecular cycloaddition, forming fused triazoline intermediates. These intermediates can then rearrange to yield complex structures like pyrrolobenzodiazepines (PBDs), which are a class of potent antitumor agents. Although a direct example using this compound as the tethered alkene was not found in the reviewed literature, its structural motifs are analogous to those used in such synthetic strategies. The enamine's high reactivity makes it an attractive candidate for incorporation into substrates designed for intramolecular cycloaddition cascades.

Reactivity with Electron-Deficient Alkenes (Dipolarophiles)

Other Cycloaddition Pathways (e.g., [2+2] Additions)

While enamines are well-known partners in various cycloaddition reactions, including [3+2] and [4+2] processes, the participation of this compound in [2+2] cycloadditions is less commonly documented in dedicated studies. In principle, the electron-rich nature of the enamine double bond makes it a suitable component for [2+2] cycloadditions with electron-deficient alkenes or ketenes. Such reactions would be expected to form a cyclobutane (B1203170) ring. For instance, the reaction with a ketene (B1206846) would likely proceed via a zwitterionic intermediate, leading to a 2-aminocyclobutanone derivative. The regioselectivity of the addition would be dictated by the stabilization of this intermediate. Although specific examples involving this compound are not extensively reported, the general reactivity pattern of enamines suggests this pathway is synthetically accessible. clockss.org

Addition Reactions Across the Alkenyl Double Bond

The vinyl group of this compound is susceptible to a variety of addition reactions, reflecting the high electron density of the double bond.

The carbon-carbon double bond in this compound can be saturated via catalytic hydrogenation. This transformation yields 1-(1-phenylethyl)pyrrolidine (B3048638). The reaction is typically carried out using transition-metal catalysts, such as rhodium or ruthenium complexes, under a hydrogen atmosphere. diva-portal.org For structurally similar substrates like N-(1-phenylvinyl)acetamide, asymmetric hydrogenation has been achieved with high enantioselectivity using chiral rhodium-phosphepine catalysts. uni-rostock.de This suggests that by selecting an appropriate chiral catalyst, the hydrogenation of this compound could also produce chiral 1-(1-phenylethyl)pyrrolidine with high enantiomeric excess. The reaction conditions, such as solvent, pressure, and temperature, can be optimized to achieve high conversion and selectivity. uni-rostock.de

Table 1: Asymmetric Hydrogenation of a this compound Analogue

This table is based on data for the analogous compound N-(1-phenylvinyl)acetamide and is illustrative of potential outcomes for this compound.

Catalyst SystemSolventH₂ Pressure (bar)Temp (°C)Conversion (%)Enantiomeric Excess (ee %)
Rh(I) with (S)-MonoPhos LigandToluene2.530LowLow
Rh(I) with Aryl-Phosphepine Ligand 5aToluene2.530High~90%
Rh(I) with Aryl-Phosphepine Ligand 5eToluene2.530High93%

Data sourced from a study on N-(1-phenylvinyl)acetamide, a structurally related compound. uni-rostock.de

The electron-rich double bond of this compound readily reacts with electrophilic halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl). sigmaaldrich.com

Halogenation: In the reaction with a halogen like bromine (Br₂), the enamine acts as a nucleophile, attacking the bromine molecule. This is expected to proceed via a cyclic bromonium ion intermediate, which is then opened by the bromide ion. masterorganicchemistry.com Due to the electronic influence of the nitrogen atom, the initial electrophilic attack may lead to the formation of an α-halo iminium salt, which upon hydrolysis would yield an α-halo ketone. The stereochemistry of the addition is typically anti. masterorganicchemistry.com

Hydrohalogenation: The addition of hydrogen halides (HX) to the vinyl group follows Markovnikov's rule. libretexts.org The proton adds to the terminal carbon of the double bond (the one with fewer substituents) to form the most stable carbocation intermediate. libretexts.org In this case, the positive charge forms on the carbon atom adjacent to both the phenyl group and the nitrogen atom, where it is significantly stabilized by resonance involving the nitrogen lone pair (forming an iminium ion) and the phenyl ring. The subsequent attack by the halide ion (X⁻) on this stabilized cation yields the 1-(1-halo-1-phenylethyl)pyrrolidine product. libretexts.orgchadsprep.com

Hydroalkylation involves the net addition of an alkyl group and a hydrogen atom across the double bond. For enamines like this compound, this can be achieved through radical-mediated processes. nih.gov For example, a Giese-type addition can be employed where an alkyl radical, generated from an alkyl halide or other precursor, adds to the enamine double bond. nih.gov The addition occurs at the less substituted carbon, generating a new radical intermediate stabilized by the adjacent nitrogen and phenyl groups. This intermediate then abstracts a hydrogen atom from a donor molecule (e.g., a thiol or silane) to complete the reaction, yielding a C2-alkylated pyrrolidine derivative. beilstein-journals.org Photoredox catalysis has emerged as a powerful tool for generating the initial alkyl radicals under mild conditions for such transformations. nih.govrsc.org

Functionalization of the Pyrrolidine Nitrogen Atom: N-Alkylation

The nitrogen atom in the pyrrolidine ring of this compound is a tertiary amine and possesses a lone pair of electrons, making it nucleophilic. wikipedia.org It can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), in a process known as N-alkylation or, more specifically, the Menshutkin reaction. wikipedia.org This reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium salt. wikipedia.org In this product, the nitrogen atom bears a positive charge and is bonded to four carbon atoms: two from the pyrrolidine ring, one from the vinyl substituent, and one from the newly added alkyl group. Overalkylation is not a concern as the product is the final quaternary salt. wikipedia.org

Radical Reactions and Selenylation Pathways

The enamine double bond is highly reactive towards radical species. Visible-light photoredox catalysis provides a mild and efficient way to generate radicals that can engage with this compound. mdpi.comnih.gov

A key example is the selenylation of the double bond. Under visible-light irradiation, a diselenide (PhSe-SePh) can be homolytically cleaved to produce a phenylselenyl radical (PhSe•). mdpi.com This electrophilic radical readily adds to the electron-rich double bond of the enamine. The addition likely occurs at the terminal carbon, generating a carbon-centered radical on the benzylic carbon, which is stabilized by both the phenyl ring and the nitrogen atom. This radical intermediate can then be trapped or undergo further reactions. For instance, in the presence of an oxidizing agent, it can be converted to a cation, which can then be trapped by a nucleophile. mdpi.com This pathway allows for the introduction of a selenium moiety and potentially other functional groups, leading to complex pyrrolidine derivatives. researchgate.netsemanticscholar.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1-(1-Phenylethyl)pyrrolidine
N-(1-Phenylvinyl)acetamide
2-Aminocyclobutanone
α-Halo iminium salt
α-Halo ketone
1-(1-Halo-1-phenylethyl)pyrrolidine
Quaternary ammonium salt
Methyl iodide

Mechanistic Elucidation of 1 1 Phenylvinyl Pyrrolidine Transformations

Formation and Stability of Iminium Ion Intermediates

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in quantifying the stability of various pyrrolidine-derived iminium ions. nih.gov The relative stability of these ions is often evaluated by calculating the thermodynamics of exchange reactions with a reference carbonyl compound and its corresponding iminium ion. nih.gov Generally, increased conjugation and the presence of electron-donating groups enhance the stability of the iminium ion. ub.edu For the iminium ion derived from 1-(1-Phenylvinyl)pyrrolidine, the phenyl group provides significant resonance stabilization, delocalizing the positive charge over the aromatic ring.

The stability of an iminium ion is inversely related to its propensity for hydrolysis. More stable iminium ions are less susceptible to hydrolysis. nih.gov The relative stability can be quantified by comparing the Gibbs free energy change (ΔG) for their formation from the corresponding carbonyl compound and pyrrolidinium (B1226570) ion.

Carbonyl PrecursorRelative Stability of Iminium Ion (kcal/mol)
Cinnamaldehyde (B126680)-5.2
Crotonaldehyde-2.8
Acrolein-1.5
Benzaldehyde0.0 (Reference)
Propanal+2.1
Cyclohexanone+4.5

This table presents representative DFT-calculated relative stabilities of various pyrrolidine-derived iminium ions, illustrating the stabilizing effect of conjugation (e.g., cinnamaldehyde vs. benzaldehyde).

Transition State Analysis in Enamine-Mediated Reactions

Understanding the structure and energetics of transition states is crucial for explaining the selectivity observed in enamine-mediated reactions. acs.org Transition state analysis provides a theoretical framework for predicting how the structure of the enamine and the reactants influences the reaction pathway and the stereochemical outcome.

Computational chemistry, particularly DFT, has emerged as a powerful tool for investigating the intricate details of reaction mechanisms involving enamines. These methods allow for the calculation of the geometries and energies of reactants, intermediates, transition states, and products.

By mapping the potential energy surface, computational studies can generate detailed energy profiles that illustrate the entire course of a reaction. researchgate.net These profiles depict the energy changes as the reaction progresses along the reaction coordinate, highlighting the activation energies for each step. For a typical cycloaddition reaction involving this compound, the energy profile would show the initial formation of the enamine, followed by the reaction with an electrophile through a transition state, leading to the formation of an intermediate which then proceeds to the final product. The highest energy barrier along this pathway corresponds to the rate-determining step of the reaction.

In concerted cycloaddition reactions, the formation of new chemical bonds may not occur to the same extent in the transition state. This phenomenon is known as asynchronicity. acs.orgnih.gov The degree of asynchronicity in the transition state can have a profound impact on the stereoselectivity and regioselectivity of the reaction. acs.org

For cycloadditions involving this compound, the presence of the phenyl group can lead to a highly asynchronous transition state. acs.orgnih.gov The electronic effects of the phenyl ring can stabilize the development of partial charges in the transition state, favoring a pathway where one bond forms in advance of the other. DFT calculations can quantify the degree of asynchronicity by examining the lengths of the forming bonds in the calculated transition state geometry. A larger difference in these bond lengths indicates a higher degree of asynchronicity. nih.gov This asynchronicity can, in turn, influence the facial selectivity of the reaction by minimizing steric interactions in the transition state. acs.org

Computational Chemistry and DFT Studies

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Kinetic studies provide experimental data on reaction rates and how they are influenced by the concentrations of reactants, catalysts, and temperature. researchgate.net This information is essential for determining the rate law of a reaction and identifying the rate-determining step. researchgate.net For reactions mediated by this compound, the rate law can provide insights into which species are involved in the slowest step of the reaction mechanism.

For instance, if the reaction rate is found to be first order in both the enamine and the electrophile, it would suggest that the reaction between these two species is the rate-determining step. Conversely, if the rate is independent of the electrophile concentration, the formation of the enamine itself or a subsequent unimolecular transformation might be rate-limiting.

ReactantReaction OrderRate Constant (k)
This compound1Variable (depends on specific reaction)
Electrophile1

This table illustrates a hypothetical rate law for a reaction involving this compound, where the reaction is first order with respect to both the enamine and the electrophile.

Spectroscopic Characterization of Reaction Intermediates (e.g., NMR, ESI-MS for transient species)

The direct observation and characterization of transient intermediates provide compelling evidence for a proposed reaction mechanism. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) are powerful tools for identifying and studying these fleeting species. nih.govbeilstein-journals.org

In the context of this compound transformations, low-temperature NMR studies could potentially allow for the observation of the corresponding iminium ion intermediate. The formation of the iminium ion would be indicated by characteristic downfield shifts of the protons adjacent to the positively charged nitrogen atom and the vinylic protons.

ESI-MS is particularly well-suited for detecting charged intermediates, such as iminium ions. beilstein-journals.org By sampling the reaction mixture directly into the mass spectrometer, it is possible to observe the mass-to-charge ratio (m/z) of the transient cationic species. For the iminium ion of this compound, the expected m/z would correspond to the molecular weight of the protonated enamine. Tandem mass spectrometry (MS/MS) experiments can further provide structural information by fragmenting the intermediate and analyzing the resulting daughter ions.

Investigation of Catalytic Cycles in Metal-Catalyzed Transformations

Enamines, including structures analogous to this compound, are pivotal substrates in a variety of metal-catalyzed reactions. The combination of enamine catalysis with transition metal catalysis provides a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov Understanding the intricate catalytic cycles involved is essential for controlling reaction outcomes, including stereoselectivity.

In a typical synergistic catalytic system, a secondary amine catalyst reversibly forms a nucleophilic enamine intermediate from a carbonyl compound. Concurrently, a transition metal, such as palladium or copper, activates another substrate to generate a reactive electrophile. nih.govnih.gov For instance, in palladium catalysis, the cycle often involves the interconversion of Pd(0) and Pd(II) species. A common pathway in palladium-catalyzed alkene functionalization begins with the activation of an alkene by a Pd(II) catalyst. The nucleophilic enamine then attacks the activated alkene. The resulting palladium-carbon intermediate can undergo subsequent transformations, such as reductive elimination, to yield the final product and regenerate the Pd(II) catalyst. nih.gov

Mechanistic studies of palladium-catalyzed cycloisomerization of enynamides, which share structural features with enamines, provide strong evidence for the involvement of palladium(II) hydride intermediates. acs.org A proposed catalytic cycle for such a transformation is initiated by the formation of a monomeric palladium complex, which then proceeds through a hydropalladation mechanism. acs.org

Copper-catalyzed transformations also offer pathways for functionalizing enamine-like structures. In the synthesis of 2-arylpyrrolidines, a proposed mechanism involves a copper(II)-catalyzed oxidation of an alkylborane to generate an alkyl radical. This radical adds to a vinylarene (structurally related to the phenylvinyl moiety) to form a stabilized benzylic radical. This intermediate then combines with a Cu(II) species to form an alkylcopper(III) intermediate, which undergoes reductive elimination to form the crucial C-N bond, thereby constructing the pyrrolidine (B122466) ring. nih.gov

The table below summarizes key features of representative metal-catalyzed cycles relevant to enamine transformations.

Metal Catalyst SystemKey IntermediatesElementary StepsReaction Type
Pd(OAc)₂ / LigandPd(0), Pd(II)-alkene complex, Pd(II)-alkyl intermediateAlkene Activation, Nucleophilic Attack, Reductive EliminationAsymmetric Alkene Hydrocarbon Functionalization nih.gov
Cu(OTf)₂ / MnO₂Alkyl radical, Benzylic radical, Cu(III) intermediateRadical Generation, Radical Addition, Reductive EliminationIntermolecular Carboamination of Vinylarenes nih.govorganic-chemistry.org
Pd(OAc)₂ / bbedaPd(II)-hydride speciesHydropalladationEnynamide Cycloisomerization acs.org

These investigations highlight the cooperative nature of dual catalytic systems, where the metal catalyst and the enamine work in concert to achieve transformations that are otherwise inaccessible. nih.govnih.gov

Radical Trapping Experiments and Radical Pathway Confirmation

While many enamine reactions proceed through ionic pathways, radical mechanisms are also prevalent, particularly in photoredox catalysis. nih.govchinesechemsoc.org Confirming the involvement of transient radical intermediates is challenging but can be accomplished through techniques such as radical trapping experiments. These experiments utilize "spin traps," which are molecules that react with short-lived radicals to form more stable, persistent radicals that can be detected and characterized, typically by Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.comnih.gov

Commonly used spin traps include nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and nitroxides like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). mdpi.comnih.gov When a radical pathway is suspected in a reaction involving a substrate like this compound, a spin trap is added to the reaction mixture. If radical intermediates are present, they will be intercepted by the trap, forming a stable spin adduct.

For example, in reactions involving enamines under photoredox conditions, single electron transfer (SET) from the electron-rich enamine can generate an enamine radical cation. chinesechemsoc.orgresearchgate.net The direct observation of these transient enamine radical cations and their deprotonated α-imino radical forms has been achieved using advanced time-resolved EPR (TREPR) techniques, providing definitive evidence for their existence in the catalytic cycle. chinesechemsoc.orgresearchgate.netchemrxiv.org

Radical clock experiments can also provide evidence for radical intermediates. These experiments are designed with substrates that can undergo a characteristic intramolecular rearrangement at a known rate if a radical is formed. The observation of the rearranged product serves as indirect evidence for the radical pathway. Such experiments have been used in the copper-catalyzed synthesis of 2-arylpyrrolidines to support a mechanism involving carbon radical intermediates over cationic ones. nih.govnih.gov

The table below details common radical traps and their application in confirming radical pathways.

Radical TrapAbbreviationType of Radical TrappedDetection MethodResulting Adduct
5,5-Dimethyl-1-pyrroline N-oxideDMPOCarbon, Oxygen, and other centered radicals (e.g., •OH, •O₂⁻)EPR SpectroscopyStable Nitroxide Adduct (e.g., DMPO-OH) mdpi.comresearchgate.net
2,2,6,6-Tetramethylpiperidine-1-oxylTEMPOCarbon-centered radicalsEPR, Mass SpectrometryStable Alkoxyamine Adduct nih.govnih.gov

These experimental techniques are indispensable for distinguishing between ionic and radical mechanisms, providing a deeper understanding of the reactivity of enamines and enabling the rational design of new synthetic methods.

Electronic Structure and Stereochemical Influences on Reactivity

Resonance Structures and Nucleophilic Character of the α-Carbon

Enamines, such as 1-(1-phenylvinyl)pyrrolidine, are nitrogen analogs of enols and exhibit a pronounced nucleophilic character at the α-carbon. wikipedia.org This nucleophilicity is a direct consequence of the participation of the nitrogen lone pair in resonance with the carbon-carbon double bond. The resonance structures illustrate the delocalization of electron density from the nitrogen atom to the α-carbon, resulting in a partial negative charge on this carbon.

The key resonance contributor that highlights this nucleophilic character involves the formation of an iminium ion and a carbanion at the α-position. This electron-donating effect of the nitrogen atom significantly enhances the nucleophilicity of the α-carbon compared to a simple alkene. youtube.commasterorganicchemistry.com Nitrogen's lower electronegativity compared to oxygen makes it a more effective electron donor in this context, rendering enamines more powerful nucleophiles than their enol or enol ether counterparts. youtube.comresearchgate.net

The general reactivity trend for cyclic ketone enamines shows that five-membered rings, like the pyrrolidine (B122466) ring in this compound, are the most reactive. wikipedia.org This is attributed to the maximally planar conformation at the nitrogen atom, which maximizes the p-character of the nitrogen's lone pair orbital and enhances its ability to donate electron density into the π-system of the double bond. wikipedia.orgresearchgate.net Consequently, the α-carbon of this compound is highly activated towards reaction with a wide range of electrophiles. youtube.commakingmolecules.com

Conformational Analysis of this compound and its Intermediates (e.g., Iminium Ions, Enamines)

The three-dimensional arrangement of atoms in this compound and its reaction intermediates plays a crucial role in determining its reactivity and selectivity. The planarity of the enamine system is essential for effective resonance stabilization. The pyrrolidine ring adopts conformations that seek to maximize the overlap between the nitrogen lone pair's p-orbital and the π-orbitals of the double bond.

Upon reaction with an electrophile, the enamine is converted to an iminium ion intermediate. This intermediate exhibits a planar C=N+ double bond. The substituents around this double bond can adopt different conformations, which can influence the stereochemical outcome of subsequent reaction steps. The conformational preferences of these intermediates are dictated by a combination of steric and electronic factors, including minimizing steric hindrance between the substituents and maintaining optimal orbital alignment for any ongoing or subsequent reactions.

Stereoelectronic Effects Governing Regio- and Stereoselectivity

Stereoelectronic effects are paramount in controlling the regio- and stereoselectivity of reactions involving this compound. These effects arise from the specific spatial arrangement of orbitals and have a profound impact on the transition state energies of competing reaction pathways.

In reactions such as cycloadditions and additions, the facial selectivity of the electrophilic attack on the enamine is a key determinant of the product's diastereoselectivity. The incoming electrophile will preferentially approach from the less sterically hindered face of the enamine. The conformation of the pyrrolidine ring and the orientation of the phenyl group create a specific steric environment around the nucleophilic α-carbon.

For instance, in alkylation reactions, the enamine attacks an alkyl halide to form a new carbon-carbon bond. masterorganicchemistry.commakingmolecules.com The stereochemistry of this new bond is influenced by the pre-existing stereocenters and the conformational biases of the iminium ion intermediate that is formed. The approach of the nucleophile that adds to the iminium ion will be directed by the steric bulk of the substituents, leading to the preferential formation of one diastereomer over the other.

While this compound itself is achiral, its analogs can be employed in enantioselective transformations through the use of chiral catalysts. Chiral Brønsted acids or Lewis acids can associate with the enamine or the electrophile, creating a chiral environment that directs the reaction to favor the formation of one enantiomer.

Alternatively, the secondary amine precursor to the enamine can be chiral. The use of chiral auxiliaries on the nitrogen atom of the enamine can effectively control the stereochemical outcome of reactions. These chiral auxiliaries create a biased steric environment, forcing the electrophile to approach from a specific face of the enamine, thus leading to high levels of enantioselectivity in the final product.

Reactivity Parameters and Nucleophilicity Scales (e.g., Mayr's Database)

The nucleophilicity of enamines, including this compound, has been quantified and compared using reactivity parameters, most notably through the work of Herbert Mayr. Mayr's nucleophilicity scale provides a quantitative measure of the kinetic reactivity of a wide range of nucleophiles.

The nucleophilicity of enamines spans a vast range, covering more than ten orders of magnitude. researchgate.net Their reactivity can be comparable to that of enol ethers at the lower end and approaches that of carbanions at the higher end. researchgate.net The nucleophilicity parameter, N, is determined from the kinetics of reactions with standard electrophiles, such as benzhydrylium ions. researchgate.net

Studies have shown that the structure of the amine component of the enamine has a significant impact on its nucleophilicity. For instance, enamines derived from pyrrolidine are substantially more nucleophilic than those derived from the six-membered piperidine (B6355638) ring. researchgate.net This difference is attributed to the greater p-character of the nitrogen lone pair in the more planar pyrrolidine system, which enhances its ability to donate electron density. researchgate.net The specific N value for this compound would place it as a highly reactive nucleophile, capable of reacting with a broad spectrum of electrophiles.

Strategic Applications in Complex Molecule Synthesis and Catalysis

1-(1-Phenylvinyl)pyrrolidine as a Key Synthon for Pyrrolidine (B122466) Ring Construction

The chemical literature describes numerous methods for constructing the pyrrolidine ring, a valuable scaffold in medicinal chemistry. researchgate.netnih.gov Common strategies include 1,3-dipolar cycloadditions of azomethine ylides, intramolecular cyclizations, and reductions of pyrrole (B145914) derivatives. organic-chemistry.orgnih.govnih.gov

The synthesis of polysubstituted and polycyclic pyrrolidine structures is a key area of organic synthesis, often employing complex cascade or one-pot reactions. nih.govrsc.orgrsc.org These methods typically build the pyrrolidine ring from acyclic precursors or other heterocyclic systems. However, there is no evidence in the provided search results to suggest that this compound serves as a direct synthon or building block for the construction of new, more complex pyrrolidine rings or polycyclic frameworks. Its typical reactivity as an enamine involves reactions at the β-carbon, which does not inherently lead to the formation of a new pyrrolidine ring.

Enamine Catalysis and Organocatalysis

The pyrrolidine motif is central to the field of organocatalysis. nih.gov Chiral pyrrolidine derivatives, such as diarylprolinol silyl (B83357) ethers, function as highly effective pre-catalysts. nih.gov They react in situ with aldehydes or ketones to form a transient, nucleophilic enamine intermediate, which then participates in asymmetric transformations like Michael additions. nih.govnih.gov This mode of catalysis has become a cornerstone of modern asymmetric synthesis. researchgate.netmdpi.com

However, the available literature does not describe the use of the stable, pre-formed enamine "this compound" as an organocatalyst itself. The field relies on the in situ generation of enamines from chiral secondary amines (like proline derivatives) and a separate carbonyl substrate to achieve high enantioselectivity.

Precursor in Ligand Design for Asymmetric Metal-Catalyzed Reactions

The design of chiral ligands is crucial for transition-metal-catalyzed asymmetric reactions, and ligands incorporating a pyrrolidine backbone are widely used. researchgate.net These ligands are instrumental in achieving high enantioselectivity in a variety of important chemical transformations.

Asymmetric hydrogenation is a powerful technique for creating chiral molecules, and numerous chiral phosphine (B1218219) ligands have been developed for this purpose. nih.govnih.gov While many successful ligands are based on chiral backbones, there is no specific information in the search results indicating that this compound is used as a precursor or starting material for the synthesis of ligands for enantioselective hydrogenation.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental method for constructing stereogenic centers. sigmaaldrich.com The outcome of these reactions is highly dependent on the chiral ligand employed. acs.org Ligands containing pyridine (B92270) and other nitrogen heterocycles have been explored for this purpose. nih.govresearchgate.net Despite the importance of the pyrrolidine scaffold in ligand design, there are no documented instances in the search results of this compound being used as a synthetic precursor for ligands in asymmetric allylic alkylation.

Emerging Research Avenues and Future Perspectives

Development of Novel Stereoselective Transformations

The development of stereoselective transformations involving 1-(1-phenylvinyl)pyrrolidine is a key area of research, aiming to control the three-dimensional arrangement of atoms in the products formed. As a prochiral nucleophile, the enamine can react with electrophiles to create new stereocenters. The primary challenge and opportunity lie in directing the reaction to favor one enantiomer or diastereomer over others.

Future research is focused on the design and application of chiral catalysts that can induce high levels of stereoselectivity. This involves two main strategies:

Chiral Brønsted Acid Catalysis: A chiral Brønsted acid can protonate the enamine to form a chiral iminium ion or interact with the incoming electrophile, creating a chiral environment that guides the reaction pathway.

Chiral Lewis Acid Catalysis: A chiral Lewis acid can coordinate to the electrophile, activating it for nucleophilic attack and simultaneously shielding one of its faces, thereby directing the enamine to attack from a specific direction.

These catalytic systems are inspired by the success of organocatalysis, where chiral secondary amines like proline react with ketones to form transient chiral enamines that engage in highly stereoselective reactions. acs.orgalfachemic.com In the case of the pre-formed enamine this compound, an external chiral catalyst is necessary to achieve similar control. The goal is to develop robust catalytic systems that can deliver high yields and high enantiomeric excess (e.e.) for reactions such as alkylations, aldol (B89426) additions, and Michael additions. acs.orgrsc.org

Integration into Flow Chemistry and Sustainable Synthesis

Modern chemical synthesis places a strong emphasis on sustainability and efficiency, principles that are well-addressed by flow chemistry. organic-chemistry.org The integration of this compound into continuous flow processes represents a significant step towards safer, greener, and more scalable synthetic routes. nih.govnih.gov

The synthesis of this compound itself, a condensation reaction between acetophenone (B1666503) and pyrrolidine (B122466), is well-suited for a flow reactor setup. Reactants can be continuously pumped through a heated tube or a packed-bed reactor containing a dehydrating agent or an acid catalyst, allowing for precise control over reaction time, temperature, and mixing. organic-chemistry.org This approach can lead to higher yields, reduced reaction times, and minimized waste compared to traditional batch processing.

Sustainable synthesis, or green chemistry, principles are also being applied. semanticscholar.org Research focuses on minimizing the use of hazardous solvents, employing catalytic rather than stoichiometric reagents, and reducing energy consumption. For instance, developing solvent-free methods for pyrrolidine synthesis using techniques like high-speed ball milling has been explored for related systems. mdpi.com Applying these principles to the synthesis and reactions of this compound is an active area of future research.

Expansion of Substrate Scope and Reaction Versatility

This compound is a potent carbon nucleophile due to the electron-donating nature of the pyrrolidine nitrogen, which increases the electron density of the α-carbon. wikipedia.org Its versatility is demonstrated by its ability to react with a wide array of electrophiles. Research in this area focuses on systematically expanding the types of chemical bonds and molecular scaffolds that can be constructed using this enamine.

The classical Stork enamine alkylation, which involves the reaction of enamines with alkyl halides, is a foundational transformation. wikipedia.org Current research explores the use of a broader range of electrophiles to push the boundaries of this compound's utility.

Key reaction classes and the scope of electrophiles being investigated include:

Alkylation: Moving beyond simple alkyl halides to include reactions with activated alcohols and other challenging electrophilic partners.

Acylation: Reaction with acyl halides or anhydrides to form β-diketones, which are valuable synthetic intermediates.

Michael Addition: The conjugate addition to α,β-unsaturated carbonyls, nitriles, and nitro compounds is a powerful method for forming carbon-carbon bonds. nih.govresearchgate.net Research aims to broaden the scope of acceptable Michael acceptors.

Reactions with Imines: The reaction with N-acylated imines can lead to the synthesis of complex, highly functionalized amine derivatives.

The table below illustrates the potential scope of electrophiles for reactions with this compound, based on established enamine reactivity.

Reaction TypeElectrophile ClassPotential Product
AlkylationAlkyl Halides (e.g., CH₃I)α-Alkylated Ketone
AcylationAcyl Halides (e.g., Benzoyl Chloride)1,3-Diketone
Michael Additionα,β-Unsaturated Ketones (e.g., Methyl Vinyl Ketone)1,5-Diketone
HalogenationN-Chlorosuccinimide (NCS)α-Halo Ketone

Advanced Computational Modeling for Predictive Reactivity

Advanced computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.gov For this compound, computational studies can provide deep insights into its electronic structure, stability, and reaction mechanisms, guiding experimental efforts.

Key areas of computational investigation include:

Frontier Molecular Orbital (FMO) Analysis: The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. nih.govscirp.org For this compound, the HOMO is expected to be localized on the α-carbon, confirming its nucleophilic character. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. sapub.org A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electron density distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this enamine, the MEP would show a region of high negative potential around the α-carbon, marking it as the primary site for electrophilic attack.

Reaction Pathway and Transition State Modeling: DFT calculations can be used to model the entire reaction coordinate for the enamine's reaction with an electrophile. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine activation energy barriers and predict reaction kinetics and thermodynamic favorability. researchgate.net This is particularly valuable in stereoselective reactions, where the energy difference between competing transition states leading to different stereoisomers can be calculated to predict the enantiomeric or diastereomeric outcome.

The table below outlines the key parameters derived from DFT calculations and their significance in predicting the reactivity of this compound.

Computational Method/AnalysisCalculated ParameterPredicted Chemical Insight
Frontier Molecular Orbital (FMO) TheoryHOMO Energy & ShapeIndicates nucleophilicity and identifies the primary nucleophilic site (α-carbon).
Frontier Molecular Orbital (FMO) TheoryHOMO-LUMO GapRelates to chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Electron Density SurfaceVisually confirms electron-rich (red) and electron-poor (blue) regions.
Transition State TheoryActivation Energy (ΔG‡)Predicts reaction rates and helps elucidate reaction mechanisms.

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 1-(1-Phenylvinyl)pyrrolidine?

A common approach involves nucleophilic substitution or coupling reactions. For example, heating a vinyl-substituted precursor with pyrrolidine derivatives in a polar aprotic solvent (e.g., DMF) in the presence of a base (e.g., K₂CO₃) at elevated temperatures (~150°C). Reaction progress can be monitored via TLC, followed by extraction and purification via column chromatography . Adaptations of this method, such as microwave-assisted synthesis, may improve yield and reduce reaction time .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and vinyl-pyrrolidine connectivity (e.g., δ 3.3–3.3 ppm for pyrrolidine protons, δ 5–7 ppm for aromatic/vinyl protons) .
  • Mass Spectrometry : For molecular weight validation (e.g., ESI-MS or GC-MS).
  • Elemental Analysis : To verify purity and stoichiometry .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, goggles, lab coats) due to potential irritant properties of pyrrolidine derivatives.
  • Work in a fume hood to avoid inhalation of volatile byproducts.
  • Follow waste disposal guidelines for halogenated or toxic intermediates, as seen in structurally related compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Cross-validate using X-ray crystallography for unambiguous confirmation of stereochemistry and bonding patterns.
  • Compare experimental NMR shifts with computational predictions (DFT calculations) to identify anomalies caused by solvent effects or impurities .

Q. What strategies optimize the coordination chemistry of this compound with transition metals?

  • Design ligands by modifying the pyrrolidine nitrogen or vinyl group to enhance metal-binding affinity. For example, nickel(II) complexes of similar ligands exhibit distinct geometries (cis/trans) depending on reaction conditions, as shown in studies of 1-(2-aminoethyl)pyrrolidine .
  • Use molar ratio experiments (Job’s method) to determine stoichiometry and stability constants of metal-ligand complexes .

Q. How do structural modifications (e.g., phenyl vs. thienyl substituents) influence bioactivity in pyrrolidine analogs?

  • Compare analogs like 1-(1-phenylcyclohexyl)pyrrolidine (PHP) and 1-(2-thienyl)pyrrolidine derivatives. Thienyl groups may alter electronic properties, affecting receptor binding or metabolic stability. Pharmacological assays (e.g., receptor affinity tests) and computational docking studies can quantify these effects .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Byproduct Formation : Optimize reaction time and temperature to minimize side products (e.g., over-alkylation).
  • Purification : Use preparative HPLC or recrystallization for high-purity yields.
  • Solvent Selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to simplify downstream processing .

Methodological Notes

  • Conflict Resolution : When literature reports conflicting data (e.g., NMR shifts), replicate experiments under standardized conditions and consult computational models for validation .
  • Regulatory Considerations : Verify compliance with controlled substance regulations, as some pyrrolidine analogs (e.g., PHP, TCPy) are restricted in certain jurisdictions .

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